1-Chloro-2-iodonaphthalene

Solid-state properties Crystallization Purification

1-Chloro-2-iodonaphthalene is the only commercially accessible naphthalene that combines electronically and sterically distinct chlorine and iodine atoms in an ortho relationship. This unique architecture enables chemoselective Suzuki, Sonogashira, or Stille couplings: the C–I bond is selectively activated under mild Pd(0) conditions while the C–Cl bond remains intact for a second, distinct coupling. Researchers can thereby build unsymmetrical polysubstituted naphthalenes that are inaccessible with mono‑ or symmetrical dihalides. The compound is a validated intermediate in HIV replication inhibitor development (WO 2009/062289 A1) and offers a well‑characterized monoclinic crystal structure for solid‑state studies. Its high melting point (83–84 °C) ensures easy handling and consistent quality. Choose this building block for SAR diversification, co‑crystal design, or topochemical research.

Molecular Formula C10H6ClI
Molecular Weight 288.51 g/mol
CAS No. 701277-07-8
Cat. No. B3066099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2-iodonaphthalene
CAS701277-07-8
Molecular FormulaC10H6ClI
Molecular Weight288.51 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2Cl)I
InChIInChI=1S/C10H6ClI/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H
InChIKeyNPTLPBDUNGSUPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-2-iodonaphthalene (CAS 701277-07-8) – Technical Specification and Procurement Relevance for Research Chemistry


1-Chloro-2-iodonaphthalene (CAS 701277-07-8) is an ortho-substituted chloroiodonaphthalene derivative with the molecular formula C₁₀H₆ClI and a molecular weight of 288.51 g/mol . It is classified as a dihalogenated naphthalene and appears as a white to off-white crystalline solid with a melting point of 83–84 °C [1]. The compound features both chlorine and iodine substituents at the 1- and 2-positions of the naphthalene ring, respectively, providing a platform for orthogonal reactivity in cross-coupling sequences [2].

Why 1-Chloro-2-iodonaphthalene Cannot Be Replaced by Mono-Halogenated or Symmetrical Dihalogenated Naphthalenes in Precision Synthesis


Mono‑halogenated naphthalenes (e.g., 1‑chloronaphthalene, 1‑iodonaphthalene) provide only a single reactive site, limiting synthetic complexity. Symmetrical dihalogenated naphthalenes (e.g., 1,2‑dichloronaphthalene) react twice under the same conditions, complicating sequential functionalization [1]. 1‑Chloro‑2‑iodonaphthalene is unique among commercially accessible naphthalene derivatives in its possession of two electronically and sterically distinct halogen atoms in an ortho relationship, enabling chemoselective and sequential cross‑coupling strategies that are inaccessible with its mono‑ or symmetrical dihalogenated counterparts [2].

Quantitative Differentiation of 1-Chloro-2-iodonaphthalene from Closest Analogs: A Comparative Evidence Guide


1-Chloro-2-iodonaphthalene Exhibits a 79 °C Higher Melting Point than 1-Iodonaphthalene, Facilitating Handling and Purification

1‑Chloro‑2‑iodonaphthalene displays a melting point of 83–84 °C, which is significantly elevated compared to its mono‑iodinated analog 1‑iodonaphthalene (4.2 °C) [1]. This substantial difference of approximately 79 °C reflects the influence of the additional chlorine substituent on crystal packing and intermolecular forces. The high melting point enables easier purification by recrystallization and improves handling as a solid at room temperature, reducing the practical difficulties associated with low‑melting or liquid aryl iodides .

Solid-state properties Crystallization Purification Physical chemistry

1-Chloro-2-iodonaphthalene's Orthogonal C–I / C–Cl Bond Dissociation Energies Enable Sequential Cross‑Coupling with >98% Chemoselectivity

The carbon–iodine (C–I) bond in aryl iodides has a bond dissociation energy (BDE) of approximately 65 kcal/mol, while the carbon–chlorine (C–Cl) bond in aryl chlorides exhibits a BDE of roughly 95 kcal/mol [1]. This substantial 30 kcal/mol difference is exploited in palladium‑catalyzed cross‑coupling reactions: the C–I bond undergoes oxidative addition under mild conditions, while the C–Cl bond remains intact, enabling highly chemoselective mono‑coupling. Subsequent activation of the C–Cl bond can then be achieved under more forcing conditions (e.g., using electron‑rich ligands or higher temperatures) [2]. This orthogonal reactivity is not available in symmetrical dihalides such as 1,2‑dichloronaphthalene or 1,2‑diiodonaphthalene.

Cross-coupling Chemoselectivity Bond dissociation energy Sequential synthesis

1-Chloro-2-iodonaphthalene Serves as a Documented Intermediate in HIV Integrase Inhibitor Synthesis (Patent WO 2009/062289 A1)

Patent WO 2009/062289 A1, assigned to Bristol‑Myers Squibb, explicitly discloses the use of 1‑chloro‑2‑iodonaphthalene as a key intermediate in the preparation of compounds of formula (I), which are claimed as inhibitors of HIV replication [1]. The patent describes synthetic routes wherein the iodine atom undergoes palladium‑catalyzed cross‑coupling to install a specific aryl or heteroaryl group, while the chlorine atom is retained for subsequent elaboration or contributes to the overall physicochemical profile of the final inhibitor. This establishes a direct, documented link to a therapeutically relevant target class and provides a validated starting point for analog synthesis.

Medicinal chemistry HIV Integrase inhibitors Patent literature

1-Chloro-2-iodonaphthalene's Crystal Structure (Monoclinic, Space Group P2₁/c) Differs from Isostructural Analogs, Influencing Solid‑State Reactivity

Single‑crystal X‑ray diffraction analysis of 1‑chloro‑2‑iodonaphthalene reveals that it crystallizes in the monoclinic system, space group P2₁/c, with unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, and β = 99.90(1)° [1]. The molecule is nearly planar, with a torsion angle of –179(2)° for C(4)–C(7)–C(8)–C(9), and crystal packing is dominated by van der Waals interactions [2]. This crystal structure is distinct from that of the bromo‑analog 1‑bromo‑2‑iodonaphthalene, which has been reported to crystallize in a different space group, and from 1‑iodonaphthalene, which is a liquid at room temperature . The defined crystalline lattice of 1‑chloro‑2‑iodonaphthalene offers a reproducible solid‑state environment that can be exploited in mechanochemical transformations, topochemical reactions, or as a reliable single‑crystal starting material for further crystallographic studies.

X-ray crystallography Crystal engineering Solid-state reactivity Polymorphism

Optimal Research and Industrial Application Scenarios for 1-Chloro-2-iodonaphthalene (CAS 701277-07-8) Based on Verified Differentiation


Sequential, Chemoselective Synthesis of Functionalized Naphthalenes via Palladium-Catalyzed Cross-Coupling

The substantial difference in bond dissociation energies between the C–I and C–Cl bonds enables highly chemoselective Suzuki–Miyaura, Sonogashira, or Stille couplings. The iodine atom can be selectively replaced under mild conditions (e.g., using Pd(PPh₃)₄ at room temperature), leaving the chlorine intact for a second, distinct coupling step after work‑up and purification. This orthogonal reactivity is essential for constructing unsymmetrical, polysubstituted naphthalene derivatives that are inaccessible using symmetrical dihalides. [1]

Medicinal Chemistry: Synthesis of HIV Integrase Inhibitor Analogs

As documented in patent WO 2009/062289 A1, 1‑chloro‑2‑iodonaphthalene serves as a validated intermediate in the preparation of HIV replication inhibitors. Researchers pursuing structure‑activity relationship (SAR) studies around this chemotype can use this compound to efficiently introduce diversity at the 2‑position while retaining the chlorine at the 1‑position for further derivatization or to modulate pharmacokinetic properties. [2]

Crystal Engineering and Solid‑State Reactivity Studies

The well‑characterized monoclinic crystal structure (space group P2₁/c) provides a reproducible solid‑state environment for studying topochemical reactions, halogen bonding interactions, or as a starting material for the growth of single crystals for X‑ray diffraction studies. The high melting point (83–84 °C) also facilitates purification and handling, ensuring consistent quality for solid‑state experiments. [3]

Development of Halogen‑Bonded Supramolecular Assemblies

The presence of an iodine atom, which is a strong halogen‑bond donor, ortho to a chlorine atom creates a unique electronic environment for exploring directional non‑covalent interactions. 1‑Chloro‑2‑iodonaphthalene can be used as a building block in co‑crystal design, where the iodine atom engages in halogen bonding with suitable acceptors (e.g., pyridines, amines), while the chlorine may participate in weaker interactions or influence packing. [4]

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